2-methyl-1H-benzo[d]imidazole-5-carbaldehyde
Overview
Description
2-methyl-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties. The presence of both an imidazole ring and an aldehyde group in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of o-phenylenediamine derivatives with formic acid or its derivatives. One common method includes the reaction of N-methyl-o-phenylenediamine with formic acid under reflux conditions to yield the desired product . The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
Reduction: 2-methyl-1H-benzo[d]imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-carbaldehyde: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-1H-benzimidazole: Lacks the aldehyde group, making it less versatile in chemical reactions.
5-nitro-2-methyl-1H-benzimidazole: Contains a nitro group instead of an aldehyde, leading to different chemical and biological properties.
Uniqueness
2-methyl-1H-benzo[d]imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds and functional materials .
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-3-2-7(5-12)4-9(8)11-6/h2-5H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTJNSJLEPIXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268782 | |
Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61587-91-5 | |
Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61587-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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